

An In-depth Technical Guide to Anthraquinone Dye Acid Blue 45

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Blue 45

Cat. No.: B039380

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the anthraquinone dye, **Acid Blue 45** (C.I. 63010). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this dye in their work. This document covers its chemical and physical properties, synthesis, applications, and toxicological profile, presenting data in a structured and accessible format.

Chemical and Physical Properties

Acid Blue 45 is a synthetic, water-soluble anionic dye that belongs to the anthraquinone class. Its vibrant blue color and staining capabilities make it a versatile tool in various scientific fields. [1][2] The fundamental properties of **Acid Blue 45** are summarized in the tables below.

Table 1: General and Chemical Properties of Acid Blue 45

Property	Value	Reference(s)
Chemical Name	disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate	[3]
C.I. Name	Acid Blue 45	[3]
C.I. Number	63010	[3]
CAS Number	2861-02-1	
Molecular Formula	C ₁₄ H ₈ N ₂ Na ₂ O ₁₀ S ₂	
Molecular Weight	474.33 g/mol	
Appearance	Blue powder	
InChIKey	WSALIDVQXCHFEG-UHFFFAOYSA-L	

Table 2: Physical Properties of Acid Blue 45

Property	Value	Reference(s)
Melting Point	>300 °C	
Solubility in Water	Soluble (20 g/L at 100°C)	
Solubility in Ethanol	Slightly soluble	
Solubility in Other Solvents	Insoluble in acetone, benzene, and carbon tetrachloride	
Maximum Absorbance (λ _{max})	~590 nm	

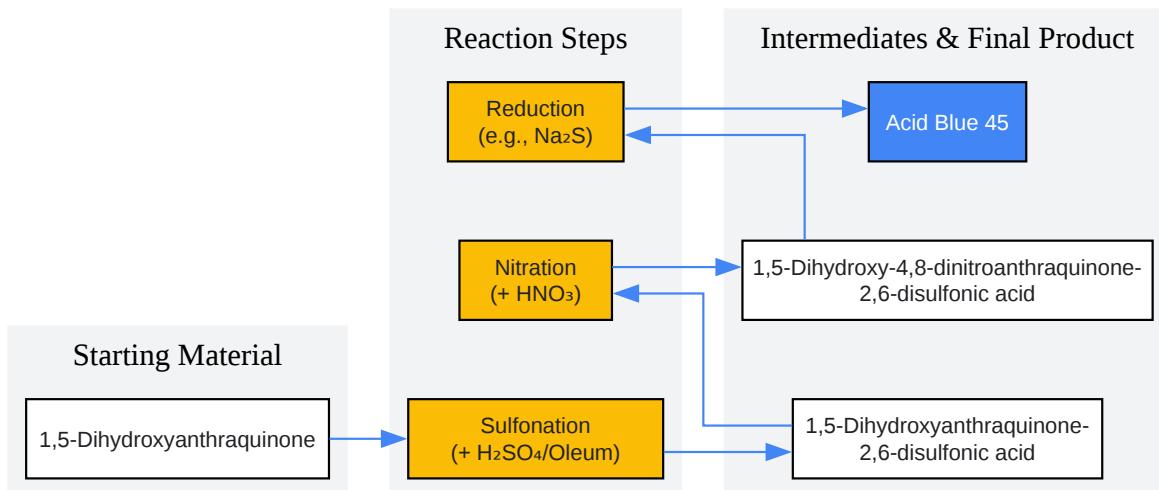
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Acid Blue 45.

Table 3: Spectroscopic Data for Acid Blue 45

Technique	Observation	Reference(s)
UV-Visible (UV-Vis) Spectroscopy	Exhibits a maximum absorbance (λ_{max}) at approximately 590 nm, which is responsible for its blue color.	
Fourier-Transform Infrared (FTIR) Spectroscopy	A characteristic peak is observed around 1180 cm^{-1} , corresponding to the sulfonic acid groups.	

Synthesis of Acid Blue 45


The primary synthetic route for **Acid Blue 45** starts with 1,5-dihydroxyanthraquinone. The process involves a sequence of sulfonation, nitration, and reduction reactions.

Experimental Protocol: Synthesis of Acid Blue 45

While a detailed, publicly available protocol with precise quantities and reaction conditions is scarce, the general manufacturing method is as follows:

- **Sulfonation:** 1,5-dihydroxyanthraquinone is treated with concentrated sulfuric acid or oleum. This introduces sulfonic acid ($-\text{SO}_3\text{H}$) groups at the 2 and 6 positions of the anthraquinone core. The reaction is typically carried out at elevated temperatures (80-100°C) under strongly acidic conditions (pH < 2).
- **Nitration:** The resulting 1,5-dihydroxyanthraquinone-2,6-disulfonic acid is then nitrated using nitric acid. This step introduces nitro ($-\text{NO}_2$) groups at the 4 and 8 positions. To avoid decomposition, this reaction is performed at lower temperatures (below 50°C) while maintaining an acidic pH of 1-3.
- **Reduction:** The final step is the reduction of the two nitro groups to primary amino groups ($-\text{NH}_2$). This is commonly achieved using a reducing agent such as sodium sulfide or sodium hydrogen sulfite. This final transformation yields the **Acid Blue 45** dye.

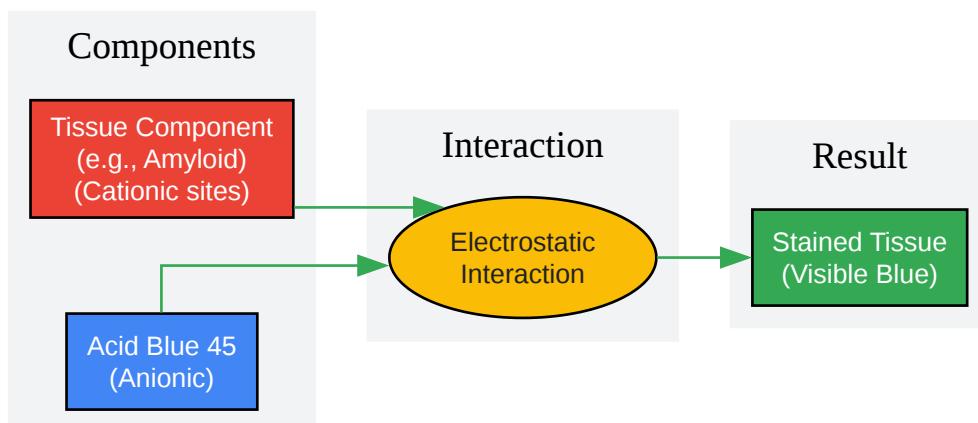
An alternative synthesis pathway involves the use of halogenated anthraquinones. For instance, 1,5-dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone can be treated with sodium hydrogen sulfite, which facilitates the replacement of chlorine atoms with sulfonic acid groups and the simultaneous reduction of the nitro groups to amino groups.

[Click to download full resolution via product page](#)

Synthesis workflow of **Acid Blue 45**.

Applications in Research and Drug Development

Acid Blue 45 has a range of applications owing to its chemical properties.


- **Histological Staining:** It is used as a vital stain in microscopy to visualize cellular structures. Notably, it is employed for the demonstration of amyloid deposits in tissues.
- **Textile Industry:** It is used for dyeing wool, silk, and polyamide fabrics.
- **Research Chemical:** It serves as a model compound for studying dyeing kinetics, adsorption isotherms, and in wastewater treatment research. It is also utilized as a photosensitizer and a tracer in environmental and fluid dynamics studies.

- Other Applications: **Acid Blue 45** is also used in the manufacturing of paper, leather, soap, and cosmetics.

Experimental Protocol: Histological Staining of Amyloid Deposits (General Principle)

While a specific protocol for **Acid Blue 45** is not readily available, a general procedure for staining amyloid with an acid dye can be adapted. The mechanism involves the electrostatic interaction between the anionic sulfonic acid groups of the dye and the cationic sites on the tissue components.

- Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
- Staining: Slides are immersed in a solution of **Acid Blue 45**. The concentration and incubation time would need to be optimized.
- Rinsing: Excess stain is removed by rinsing with water or a differentiating solution.
- Counterstaining (Optional): A counterstain, such as Nuclear Fast Red, can be used to stain cell nuclei for contrast.
- Dehydration and Mounting: The sections are dehydrated through a graded series of ethanol, cleared in xylene, and mounted with a permanent mounting medium.

[Click to download full resolution via product page](#)

Mechanism of **Acid Blue 45** histological staining.

Toxicological Information

Understanding the toxicological profile of **Acid Blue 45** is essential for its safe handling and application.

Table 4: Toxicological Data for Acid Blue 45

Endpoint	Species	Route	Value	Reference(s)
LD50	Mouse	Oral	2900 mg/kg	
Hazards			Harmful if swallowed. May cause eye, skin, and respiratory tract irritation.	

It is important to note that the toxicological properties of **Acid Blue 45** have not been fully investigated. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

Acid Blue 45 is a well-characterized anthraquinone dye with significant applications in various scientific and industrial fields. Its chemical and physical properties are well-documented, and its synthesis is understood. For researchers, its utility as a histological stain and a model compound in various studies is of particular importance. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are paramount for its effective and safe use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acid Blue 45 | High-Purity Anionic Dye for Research [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Acid Blue 45 | C14H8N2Na2O10S2 | CID 72278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Anthraquinone Dye Acid Blue 45]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b039380#anthraquinone-dye-acid-blue-45-characteristics\]](https://www.benchchem.com/product/b039380#anthraquinone-dye-acid-blue-45-characteristics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com